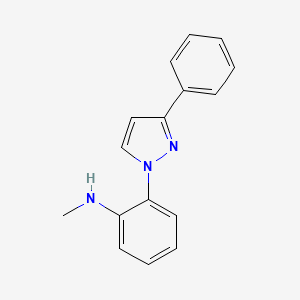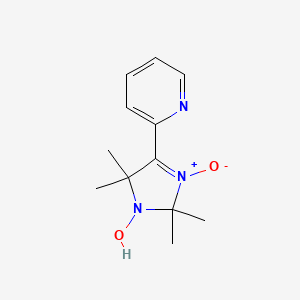
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline, also known as MPP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. MPP is a heterocyclic compound that contains a pyrazole ring, which is known for its biological activities.
作用机制
The mechanism of action of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways.
Biochemical and Physiological Effects:
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline can inhibit the proliferation of cancer cells and induce apoptosis. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline can reduce inflammation and improve insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has several advantages as a research tool, including its high potency and selectivity. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline is also relatively easy to synthesize and can be obtained in good yields. However, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline.
未来方向
There are several future directions for research on N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline. One direction is to investigate the potential applications of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline in the treatment of various diseases such as cancer and diabetes. Another direction is to explore the mechanism of action of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, further studies are needed to evaluate the safety and toxicity of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline in vivo.
合成方法
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline can be synthesized using a variety of methods, including the reaction of 3-phenyl-1H-pyrazole-4-carboxaldehyde with N-methylaniline in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained in good yields and can be purified using standard techniques such as column chromatography.
科学研究应用
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In agriculture, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been used as a pesticide due to its insecticidal and fungicidal properties. In material science, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been used as a dye and a precursor for the synthesis of other compounds.
属性
IUPAC Name |
N-methyl-2-(3-phenylpyrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-17-15-9-5-6-10-16(15)19-12-11-14(18-19)13-7-3-2-4-8-13/h2-12,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKRGOLPUZCCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N2C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)



![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)